molecular formula C8H6F3NO3 B2588751 Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate CAS No. 1476762-59-0

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate

Cat. No.: B2588751
CAS No.: 1476762-59-0
M. Wt: 221.135
InChI Key: ZHQOFHIEYMYCEK-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-5-(trifluoromethyl)nicotinate.

    Reduction: Formation of 6-hydroxy-5-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate various cellular processes by interacting with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
  • Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate
  • Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Uniqueness

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)6(13)12-3-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOFHIEYMYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476762-59-0
Record name methyl 6-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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